Her2-IN-13 -

Her2-IN-13

Catalog Number: EVT-12521363
CAS Number:
Molecular Formula: C26H23ClF2N8O3
Molecular Weight: 569.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HER2-IN-13 is a compound that targets the human epidermal growth factor receptor 2 (HER2), a protein implicated in various cancers, particularly breast cancer. This compound is part of ongoing research aimed at developing effective therapeutics for HER2-positive malignancies. HER2 itself is a transmembrane glycoprotein that plays a crucial role in cell signaling pathways related to growth and differentiation. Its overexpression or mutations are associated with aggressive forms of cancer, making it a significant target for drug development.

Source and Classification

HER2-IN-13 is classified as an inhibitor of HER2, specifically designed to interfere with its signaling pathways. The compound has been synthesized and characterized in various studies, indicating its potential utility in cancer treatment. Research has shown that inhibiting HER2 can lead to reduced tumor growth and improved patient outcomes in HER2-positive cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of HER2-IN-13 involves several steps, typically utilizing solid-phase peptide synthesis techniques to ensure purity and efficacy. Recent advancements have led to automated synthesis processes that comply with current Good Manufacturing Practices (cGMP). These methods allow for precise control over the reaction conditions, including temperature, pH, and reagent concentrations.

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the desired peptide structure.
  2. Automated Synthesis Modules: Equipment such as the Eckert & Ziegler Modular-Lab PharmTracer synthesizer is utilized for radiolabeling and purification processes.
  3. Quality Control: Techniques like High-Performance Liquid Chromatography (HPLC) are employed to verify the identity and concentration of the synthesized compound before clinical use .
Molecular Structure Analysis

Structure and Data

The molecular structure of HER2-IN-13 is characterized by its specific binding affinity to the extracellular domain of HER2. The compound's design incorporates features that enhance its interaction with HER2, potentially stabilizing it in an inactive conformation.

  • Molecular Weight: The exact molecular weight can vary based on the specific formulation but typically falls within a range suitable for peptide-based inhibitors.
  • Structural Features: The compound includes functional groups that facilitate binding to the HER2 receptor, which may include aromatic rings or heterocycles that enhance hydrophobic interactions.
Chemical Reactions Analysis

Reactions and Technical Details

HER2-IN-13 undergoes specific chemical reactions upon administration, primarily involving binding interactions with HER2. These interactions can lead to conformational changes in the receptor, inhibiting its downstream signaling pathways.

  1. Binding Affinity Studies: In vitro assays are conducted to measure the binding affinity of HER2-IN-13 for HER2 using techniques such as fluorescence polarization or surface plasmon resonance.
  2. Inhibition Mechanism: The compound may inhibit phosphorylation events critical for HER2 activation, thus blocking tumorigenic signals.
Mechanism of Action

Process and Data

HER2-IN-13 functions by selectively binding to the extracellular domain of the HER2 receptor, preventing dimerization with other receptors such as HER3 or epidermal growth factor receptor (EGFR). This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival.

  1. Signal Transduction Interference: By blocking receptor activation, HER2-IN-13 effectively reduces the activation of pathways such as PI3K/AKT and MAPK, which are crucial for cancer cell survival.
  2. Clinical Implications: The ability to downregulate these pathways may lead to decreased tumor growth rates and enhanced sensitivity to other therapeutic agents .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HER2-IN-13 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous environments.
  • Stability: Stability studies indicate that the compound remains effective under various storage conditions, although light exposure should be minimized.
  • pH Sensitivity: The activity may vary with pH, necessitating careful formulation considerations during drug development.
Applications

Scientific Uses

HER2-IN-13 has significant potential applications in cancer research and therapy:

  1. Targeted Therapy: As a selective inhibitor of HER2, it can be used in combination therapies for patients with HER2-positive tumors.
  2. Research Tool: It serves as a valuable tool for studying HER2 signaling pathways and their role in cancer progression.
  3. Clinical Trials: Ongoing clinical trials are evaluating its efficacy in various cancer types, particularly breast cancer .

Properties

Product Name

Her2-IN-13

IUPAC Name

N-[3-chloro-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]-5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxyquinazolin-4-amine

Molecular Formula

C26H23ClF2N8O3

Molecular Weight

569.0 g/mol

InChI

InChI=1S/C26H23ClF2N8O3/c1-36-8-7-20(26(28,29)11-36)40-24-19(38-2)6-4-17-23(24)25(32-12-30-17)35-15-3-5-18(16(27)9-15)39-22-10-21-31-13-34-37(21)14-33-22/h3-6,9-10,12-14,20H,7-8,11H2,1-2H3,(H,30,32,35)/t20-/m1/s1

InChI Key

OCTIIGKPLDEYJH-HXUWFJFHSA-N

Canonical SMILES

CN1CCC(C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC

Isomeric SMILES

CN1CC[C@H](C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.